2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Overview
Description
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is particularly interesting due to its structural similarity to naturally occurring amino acids, making it a valuable tool in drug development and peptide research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride can be achieved through dynamic kinetic resolution of the corresponding racemate . One practical method involves the use of a mixture of Ac-AA and 6 N hydrochloric acid, heated at 100°C for 4 hours . This process yields the hydrochloric salt of the compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the dynamic kinetic resolution method suggests it could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes various chemical reactions, including substitution and condensation reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid and other standard organic solvents . The reaction conditions typically involve elevated temperatures and controlled pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and research .
Scientific Research Applications
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into peptides to study protein interactions and functions.
Medicine: Potential use in drug development due to its enhanced metabolic stability and activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Norvaline: A naturally occurring amino acid that is structurally similar to 2-Amino-5,5,5-trifluoropentanoic acid.
Avagacestat: A gamma-secretase inhibitor that also contains fluorinated amino acid derivatives.
Uniqueness
The uniqueness of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride lies in its combination of fluorine atoms and amino acid structure, which provides enhanced stability and activity compared to non-fluorinated analogues .
Properties
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCJLJVSWUYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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